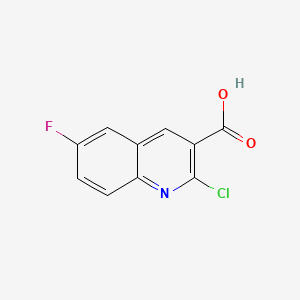

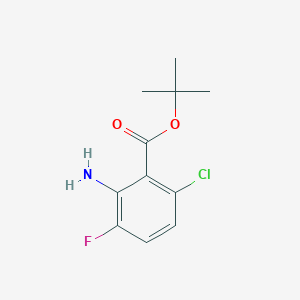

2-Chloro-6-fluoroquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

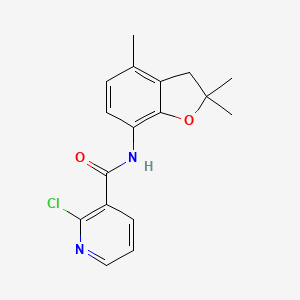

2-Chloro-6-fluoroquinoline-3-carboxylic acid is a laboratory chemical with the molecular formula C10H5ClFNO2 . It is used in the manufacture of substances .

Synthesis Analysis

The synthesis of 2-chloro-6-fluoroquinoline-3-carboxylic acid involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluoroquinoline-3-carboxylic acid is represented by the formula C10H5ClFNO2 . The molecular weight of the compound is 225.6 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-chloro-6-fluoroquinoline-3-carboxylic acid include the Vilsmeier–Haack reaction and the replacement of chlorine in the fluoroquinoline-3-carbaldehyde with various nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-fluoroquinoline-3-carboxylic acid include a molecular weight of 225.6 . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

2-Chloro-6-fluoroquinoline-3-carboxylic acid is involved in various chemical synthesis and transformation processes. For instance, it is used in the synthesis of fluoroquinolone-based 4-thiazolidinones, which have shown antimicrobial properties (Patel & Patel, 2010). Additionally, it plays a role in the synthesis of novel immunosuppressants, such as KF20444, where the synthesis involves intramolecular Friedel-Crafts reactions and oxidation-reduction steps (Chujo et al., 2001).

Development of Antimicrobial and Anticancer Agents

The compound is utilized in the development of various antimicrobial and anticancer agents. For example, research has led to the creation of tetracyclic fluoroquinolones, exhibiting antimicrobial and antiproliferative activities, suggesting their potential as dual-action chemotherapeutics (Al-Trawneh et al., 2010). Similarly, ruthenium(II)–arene complexes with substituted picolinato ligands, where isoquinoline-3-carboxylic acid derivatives play a role, have been synthesized and characterized for their potential antiproliferative activity (Ivanović et al., 2014).

Photochemical Studies

In photochemical research, derivatives of 2-Chloro-6-fluoroquinoline-3-carboxylic acid, such as ciprofloxacin, have been studied for their behavior in aqueous solutions under irradiation, exploring their stability and reactions under different conditions (Mella, Fasani, & Albini, 2001).

Mecanismo De Acción

Target of Action

Quinoline derivatives have been known to exhibit various biological activities such as antimalarial, antibacterial, and anticancer . Therefore, it’s plausible that this compound may interact with targets related to these activities.

Mode of Action

Quinoline derivatives have been shown to interact with their targets, leading to changes that contribute to their biological activities .

Biochemical Pathways

Given the biological activities associated with quinoline derivatives, it’s likely that this compound may affect pathways related to antibacterial, antimalarial, and anticancer activities .

Result of Action

Given the biological activities associated with quinoline derivatives, it’s likely that this compound may have effects at both the molecular and cellular levels .

Propiedades

IUPAC Name |

2-chloro-6-fluoroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO2/c11-9-7(10(14)15)4-5-3-6(12)1-2-8(5)13-9/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKZKIHFKUKUCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1F)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluoroquinoline-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-bromophenyl)-2-[1-(2-ethoxypyridin-3-yl)-N-methylformamido]acetamide](/img/no-structure.png)

![[4-(Imidazol-1-ylmethyl)phenyl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2401395.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2401396.png)

![4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2401400.png)

![1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2401404.png)

![2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide](/img/structure/B2401415.png)